(-)-gamma-Cadinene

説明

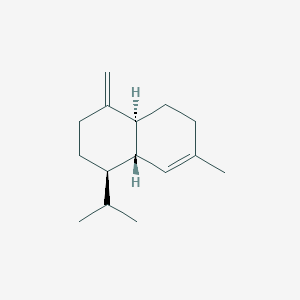

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,4aS,8aS)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHGORWNJGOVQY-RBSFLKMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)C(=C)CCC2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@H](CC1)C(=C)CC[C@@H]2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017689 | |

| Record name | gamma-Cadinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | gamma-Cadinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

271.00 to 276.00 °C. @ 760.00 mm Hg | |

| Record name | gamma-Cadinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1460-97-5, 39029-41-9 | |

| Record name | (-)-γ-Cadinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Cadinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39029-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Cadinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Cadinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039029419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Cadinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-CADINENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GHT32E0JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Cadinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Enzymology of Gamma Cadinene

Primary Metabolic Precursors and Pathways

The biosynthesis of (-)-gamma-cadinene, like all terpenoids, originates from simple five-carbon building blocks generated through primary metabolism. These fundamental units are assembled into a C15 precursor that undergoes complex cyclization to form the final sesquiterpene structure.

The Mevalonate (B85504) (MVA) pathway is a crucial metabolic route responsible for producing the fundamental precursors of isoprenoids. metwarebio.comjst.go.jp This pathway begins with the simple molecule acetyl-CoA. metwarebio.comnih.gov In a series of enzymatic steps, three molecules of acetyl-CoA are condensed to create the six-carbon intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov The enzyme HMG-CoA reductase, a key regulatory point in the pathway, then reduces HMG-CoA to mevalonate. nih.govnih.gov

Subsequent phosphorylation and decarboxylation reactions convert mevalonate into the two primary five-carbon isoprenoid building blocks: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). metwarebio.comjst.go.jpwikipedia.org IPP and DMAPP are the universal monomers from which all isoprenoid compounds are synthesized. jst.go.jp While the MVA pathway is prominent in eukaryotes and many gram-positive bacteria, an alternative, mevalonate-independent pathway (the MEP pathway) exists in most bacteria and plant plastids. jst.go.jpnih.govwikipedia.org

Farnesyl Diphosphate (B83284) (FPP) is the direct C15 precursor for the biosynthesis of all sesquiterpenes, including this compound. wikipedia.orgresearchgate.net It is synthesized by the enzyme Farnesyl Diphosphate Synthase (FPPS). nih.govfrontierspartnerships.org This enzyme catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. frontierspartnerships.orgfrontiersin.org

The process begins with the condensation of DMAPP (C5) and IPP (C5) to form the C10 intermediate, Geranyl Pyrophosphate (GPP). frontiersin.orgpnas.org FPPS then catalyzes the addition of a second IPP molecule to GPP, yielding the final C15 product, FPP. frontiersin.org As a key branching point in isoprenoid metabolism, FPP serves not only as the substrate for sesquiterpene synthases but also as a precursor for the synthesis of sterols, carotenoids, dolichols, and other essential molecules. wikipedia.orgnih.govfrontierspartnerships.org

Characterization of this compound Synthases (γ-CSs)

The formation of the complex bicyclic structure of this compound from the linear precursor FPP is catalyzed by a specific class of enzymes known as terpene synthases, or more specifically, this compound synthases (γ-CSs).

Various terpene synthases have been identified in the plant kingdom, responsible for the production of a diverse array of sesquiterpenes. In melon (Cucumis melo), a (+)-gamma-cadinene synthase has been functionally characterized. uniprot.orgwikipedia.org This enzyme is responsible for producing sesquiterpenes that contribute to the fruit's aroma and primarily synthesizes delta- and gamma-cadinene from FPP. uniprot.orgwikipedia.org While this specific enzyme produces the (+) enantiomer, its identification demonstrates that plants possess the catalytic machinery for cadinene synthesis. The enzymatic synthesis of this compound is also known to occur from FPP in various plant sources. smolecule.com

This compound synthases have been successfully identified and characterized from several fungal and bacterial sources. Research has identified a (-)-γ-cadinene synthase in the termite-associated fungus Termitomyces sp. researchgate.net Similarly, functional enzymes have been found in mushroom-forming fungi; bioinformatics analysis and experimental verification have confirmed the presence of γ-cadinene synthases in Ganoderma lucidum and Ganoderma sinensis. acs.org A study of sesquiterpene synthases in these fungi revealed that enzymes producing γ-cadinene form a distinct phylogenetic group. mdpi.com

In the bacterial domain, a (-)-γ-cadinene synthase was identified in Chitinophaga pinensis. researchgate.netbeilstein-journals.org This enzyme converts FPP into γ-cadinene as its main product, with minor amounts of α- and δ-cadinene also detected. beilstein-journals.org

| Source Organism | Enzyme Name/Identifier | Major Product(s) | Domain |

|---|---|---|---|

| Cucumis melo (Muskmelon) | (+)-gamma-cadinene synthase | (+)-γ-Cadinene, δ-Cadinene | Plant |

| Termitomyces sp. | (-)-γ-cadinene synthase | (-)-γ-Cadinene | Fungus |

| Chitinophaga pinensis | (-)-γ-cadinene synthase | (-)-γ-Cadinene | Bacterium |

| Ganoderma lucidum | γ-Cadinene synthase | γ-Cadinene | Fungus |

The conversion of the linear FPP molecule into the bicyclic this compound involves a complex and elegant series of intramolecular reactions within the active site of the γ-CS enzyme. The catalytic mechanism is a cascade of carbocation rearrangements and cyclizations.

Initiation: The reaction is initiated by the metal-dependent ionization of the substrate, FPP, which involves the cleavage and departure of the diphosphate group (OPP). researchgate.netcore.ac.uk This generates a farnesyl carbocation.

Isomerization and First Cyclization: The farnesyl cation may first isomerize to the tertiary (3R)-nerolidyl diphosphate (NPP), which then ionizes to an allylic cation. nih.gov The flexible carbocation chain is then folded into a specific conformation within the enzyme's active site, facilitating the first ring closure. This C1-C10 cyclization leads to the formation of a 10-membered ring intermediate, the germacryl cation. core.ac.uknih.gov The formation of a germacrene D-like intermediate is a key step in the pathway. researchgate.net

Second Cyclization and Rearrangement: The germacryl cation undergoes a second intramolecular cyclization (C2-C7) to form the bicyclic cadinyl cation. nih.gov This step establishes the characteristic fused six-membered ring system of the cadinane (B1243036) skeleton.

Termination: The reaction cascade is terminated by a final deprotonation step. The abstraction of a proton from the cadinyl cation neutralizes the positive charge and forms the final, stable alkene product, this compound. nih.gov

This intricate sequence of events is precisely controlled by the architecture of the enzyme's active site, which guides the folding of the substrate and stabilizes the highly reactive carbocation intermediates throughout the catalytic cycle.

Genetic Regulation and Expression of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level, involving large gene families, complex transcriptional control mechanisms, and specific cellular compartmentalization.

Gene Family Analysis of Terpene Synthases (TPSs)

Terpene synthases (TPSs) constitute a mid-sized gene family in most plants, with the number of genes ranging from approximately 20 to 150. nih.gov Based on phylogenetic analysis, the plant TPS family is categorized into several subfamilies (TPS-a, -b, -c, -d, -e, -f, -g, and -h). nih.gov The TPS-a subfamily is particularly significant as it primarily contains sesquiterpene synthases, the enzymes responsible for producing C15 terpenes like cadinenes. nih.govnih.gov

In-depth genomic studies of various plant species have provided a clearer picture of the evolution and organization of the TPS gene family. For example, in Gossypium hirsutum (upland cotton), 76 full-length TPS genes have been identified and classified into five subfamilies (TPS-a, -b, -c, -e/f, and -g). frontiersin.org Within the TPS-a subfamily of cotton, a specific group of genes encodes for cadinene synthases (CDNs), which are crucial for the biosynthesis of gossypol (B191359), a cadinane-type sesquiterpenoid phytoalexin. frontiersin.org The evolution of these subfamilies appears to have occurred at different stages, with the TPS-c subfamily suggested to be the most ancient, and the angiosperm-specific TPS-a, -b, and -g subfamilies showing significant lineage-specific expansions, contributing to the vast diversity of secondary metabolites. frontiersin.org

The divergence within the TPS family is not only structural but also functional. While some subfamilies like TPS-c and TPS-e/f are involved in primary metabolism (e.g., gibberellin biosynthesis), the TPS-a, -b, and -g subfamilies are predominantly dedicated to producing specialized secondary metabolites, including sesquiterpenes. frontiersin.org This functional specialization is a result of neofunctionalization and subfunctionalization following gene duplication events throughout plant evolution. frontiersin.org For instance, analysis of the sweet orange (Citrus sinensis) genome revealed 95 TPS loci, with 55 encoding putative functional enzymes, including three multiproduct enzymes that can produce β-cadinene as one of their products. nih.gov Similarly, a study on melon (Cucumis melo) identified two distinct TPS genes, CmTpsNY and CmTpsDul, responsible for the different sesquiterpene profiles in two varieties; CmTpsNY produces a mixture of sesquiterpenes including γ-cadinene. researchgate.net

| TPS Subfamily | Primary Function | Example Products |

| TPS-a | Sesquiterpene synthesis | Cadinenes, Farnesene, Caryophyllene |

| TPS-b | Monoterpene synthesis (cyclic) | Limonene, Pinene |

| TPS-c | Diterpene synthesis (primary metabolism) | Gibberellin precursors |

| TPS-g | Monoterpene synthesis (acyclic) | Linalool, Ocimene |

Transcriptional Control and Phytohormone Signaling in Biosynthesis

The biosynthesis of sesquiterpenes, including this compound, is intricately regulated at the transcriptional level, often in response to developmental cues and environmental stresses. Phytohormones play a central role in this regulatory network. Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-known elicitors of plant defense responses, including the production of terpenoid phytoalexins. frontiersin.orgmdpi.com

In several plant systems, the expression of TPS genes is induced by JA. For instance, in Arabidopsis thaliana, the transcription factor MYC2, a basic helix-loop-helix (bHLH) protein, directly binds to the promoters of sesquiterpene synthase genes TPS21 and TPS11 to activate their expression. oup.com This activation is enhanced by both JA and gibberellin (GA) signaling. oup.com The regulatory system involves a complex interplay where DELLA proteins (repressors of GA signaling) and JAZ proteins (repressors of JA signaling) both interact with and inhibit MYC2. oup.com Elevated levels of GA and JA lead to the degradation of DELLAs and JAZs, respectively, thereby releasing MYC2 to activate TPS gene expression and sesquiterpene production. oup.com

Other families of transcription factors are also heavily implicated. APETALA2/ETHYLENE (B1197577) RESPONSE FACTOR (AP2/ERF) transcription factors are crucial regulators of terpenoid biosynthesis in many species. frontiersin.org In cotton, specific cis-elements in the promoters of GhCDN-A genes suggest the involvement of JA and ethylene signaling pathways in their regulation. frontiersin.org Furthermore, WRKY transcription factors have been shown to regulate sesquiterpene synthase genes involved in gossypol biosynthesis in cotton. oup.com These transcription factors bind to specific cis-acting elements in the promoter regions of TPS genes, thereby controlling their rate of transcription. researchgate.net This complex web of regulation allows plants to fine-tune the production of specific terpenes in response to specific threats or developmental stages.

Compartmentalization of Sesquiterpene Biosynthesis

The biosynthesis of terpenoids in plant cells is a highly compartmentalized process, with different parts of the pathway occurring in distinct subcellular locations. Sesquiterpenes, which are C15 compounds, are synthesized from the precursor farnesyl diphosphate (FPP). nih.govasm.org FPP itself is primarily produced in the cytosol via the mevalonate (MVA) pathway. nih.govresearchgate.net Consequently, the final cyclization step to form sesquiterpenes, catalyzed by sesquiterpene synthases, also occurs in the cytosol. nih.gov

However, there is significant evidence for "metabolic cross-talk" between the cytosolic MVA pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netnih.gov The MEP pathway, located in the plastids, is the primary source for the precursors of monoterpenes (C10) and diterpenes (C20). nih.gov Studies involving isotopic labeling in grape berries have shown that precursors from the plastidial MEP pathway can be transported to the cytosol and incorporated into sesquiterpenes. nih.gov This indicates a transport mechanism for C5 intermediates, like isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), from the plastids to the cytosol, where they contribute to the FPP pool for sesquiterpene synthesis. researchgate.netnih.gov

In some fungi, an even more specialized form of compartmentalization has been observed. For example, filamentous fungi like Fusarium graminearum are known to organize secondary metabolite biosynthesis into subcellular structures called "toxisomes." asm.org These structures serve as hubs that co-localize the enzymes required for a specific biosynthetic pathway, such as the terpene synthase, P450s, and HMG-CoA reductase for trichothecene (B1219388) mycotoxin production. asm.org This co-localization can enhance metabolic efficiency by creating high local concentrations of intermediates and enzymes, a strategy known as substrate channeling. mdpi.com While not yet explicitly demonstrated for this compound biosynthesis, such compartmentalization represents a key regulatory strategy in secondary metabolism.

Metabolic Engineering and Biocatalytic Production Strategies

The demand for specific, high-value terpenoids like this compound for various applications has driven the development of metabolic engineering and biocatalytic production strategies. These approaches aim to overcome the low yields often obtained from natural plant sources.

Heterologous Expression Systems for Enhanced Biosynthesis

A primary strategy for producing valuable sesquiterpenes is the use of heterologous expression systems, where the gene encoding the specific terpene synthase is introduced into a microbial host. Escherichia coli and the yeast Saccharomyces cerevisiae are the most commonly used hosts for this purpose due to their well-understood genetics, rapid growth, and established fermentation technologies. mdpi.commdpi.com

Numerous studies have successfully demonstrated the production of γ-cadinene and other sesquiterpenes in engineered microbes. For instance, γ-cadinene synthases from various fungi, including Ganoderma lucidum (GlSTS6), Ganoderma sinensis (GsSTS43), and Coniophora puteana (CpSTS18), have been heterologously expressed in E. coli to produce γ-cadinene. mdpi.comacs.org Similarly, the melon TPS gene CmTpsNY, which produces γ-cadinene as one of its products, was functionally expressed in E. coli. researchgate.net

To enhance production yields, metabolic engineering often goes beyond simply expressing the synthase gene. Strategies include:

Pathway Engineering: Optimizing the precursor supply by engineering the host's native metabolic pathways. In E. coli, this often involves upregulating the endogenous MEP pathway or introducing the heterologous MVA pathway from yeast to boost the pool of FPP. mdpi.com

Enzyme Fusion and Colocalization: Creating fusion proteins of sequential enzymes in a pathway or using scaffold proteins to bring them into close proximity. This can increase metabolic flux and reduce the loss of intermediates. mdpi.com

Compartmentalization: Utilizing synthetic organelles or bacterial microcompartments to encapsulate the biosynthetic pathway, thereby increasing local enzyme and substrate concentrations and protecting the host cell from potentially toxic intermediates. mdpi.com

The ascomycete fungus Aspergillus oryzae has also emerged as an efficient expression host, particularly for genes from basidiomycete fungi, which can be difficult to express in E. coli due to differences in gene structure (e.g., introns). asm.org A γ-cadinene-producing synthase from Stereum hirsutum (ShSTS5) was successfully expressed in E. coli after its introns were removed, demonstrating the potential of fungal genes for microbial production. asm.org These advanced synthetic biology and metabolic engineering tools provide a powerful and promising platform for the sustainable and high-titer production of this compound and other valuable sesquiterpenoids.

Rational Design and Directed Evolution of Terpene Synthases

The vast structural diversity of terpenes is generated by a class of enzymes known as terpene synthases (TPSs), which catalyze complex cyclization reactions from simple acyclic precursors like farnesyl diphosphate (FPP). google.com The ability to manipulate the product profiles of these enzymes is a significant goal in synthetic biology and metabolic engineering. acs.orgacs.orgnih.gov Two primary strategies, rational design and directed evolution, are employed to alter and improve the function of terpene synthases for the production of specific compounds like this compound. nih.gov

Rational Design is a protein engineering approach that relies on a detailed understanding of an enzyme's three-dimensional structure and its catalytic mechanism. frontiersin.org By using crystallographic data or homology models, scientists can identify key amino acid residues in the active site that are believed to control the reaction pathway and product specificity. frontiersin.orgrsc.orgacs.org Site-directed mutagenesis is then used to introduce precise changes (substitutions, deletions, or insertions) to these targeted residues. frontiersin.orgasm.org The goal is to intelligently guide the cyclization cascade toward a desired product by altering factors like the shape and size of the active site pocket or the stabilization of specific carbocation intermediates. frontiersin.org

Directed Evolution , in contrast, mimics the process of natural selection in a laboratory setting. nih.govfrontiersin.org This strategy does not require prior knowledge of the enzyme's structure or mechanism. It involves creating large libraries of mutant enzyme variants through random mutagenesis techniques, such as error-prone PCR. nih.govnih.gov These libraries are then subjected to a high-throughput screening or selection process to identify variants with the desired improvement, such as increased production of a target terpene. nih.gov Often, the most powerful approach is a semi-rational one that combines the targeted changes of rational design with the broader search capabilities of directed evolution. nih.govnih.gov

A prominent example of these principles in action is the engineering of (+)-δ-cadinene synthase from cotton (Gossypium arboreum). nih.govresearchgate.net This enzyme is closely related to γ-cadinene synthases and serves as an excellent model for understanding how product specificity can be manipulated. Researchers have successfully applied a combination of random mutagenesis and rational design to alter its product profile significantly. nih.govresearchgate.netcaltech.edu In one study, error-prone PCR was used to generate a library of mutants, which were then screened for altered product selectivity. nih.gov This led to the discovery of clones that produced germacrene D-4-ol in addition to the native product, (+)-δ-cadinene. nih.govresearchgate.net

Further analysis using a homology model of the enzyme's structure suggested that the G-helix, a specific structural region, plays a critical role in determining the final product. researchgate.net This insight allowed for a more focused, rational approach. Through site-directed, saturation mutagenesis of this region, a double mutant (N403P/L405H) was created that almost completely switched its production from (+)-δ-cadinene to germacrene D-4-ol (93% selectivity), demonstrating that subtle changes to the active site can dramatically reroute the catalytic pathway. nih.govresearchgate.net

Another study on δ-cadinene synthase investigated the mechanism that allows the enzyme to discriminate between deprotonation (which forms a hydrocarbon like cadinene) and nucleophilic water capture (which forms an alcohol). researchgate.net By rationally targeting a specific tryptophan residue (W279) and replacing it with smaller amino acids, researchers could directly influence this choice. The mutant DCS-W279A was transformed into a highly efficient germacradien-4-ol synthase, showcasing how a single amino acid switch can fundamentally alter the reaction outcome. researchgate.net While these studies did not target this compound directly, they provide a clear blueprint for engineering cadinane-type synthases. The identification of native γ-cadinene synthases in organisms like Ganoderma lucidum provides the ideal starting templates for applying these powerful rational design and directed evolution strategies to optimize the production of this compound. acs.orgacs.orgnih.gov

Table 1: Examples of Engineered (+)-δ-Cadinene Synthase Mutants and Their Products

Natural Occurrence and Chemodiversity of Gamma Cadinene

Phytochemical Profiling in Botanical Species

(-)-γ-Cadinene is a constituent of the essential oils of numerous plant species, contributing to their distinct aromas. ontosight.ai It has been identified in the essential oils of cedar wood, sandalwood, and ginger. ontosight.ai The compound is also found in plants such as cloves and juniper. biosynth.com

Studies have detailed its presence in various parts of different plants. For instance, in Japanese cedar (Cryptomeria japonica), the essential oil from the heartwood is dominated by sesquiterpene hydrocarbons, with γ-muurolene, a related compound, being a major component alongside delta-cadinene and isoledene. nih.gov In Piper species, γ-cadinene has been detected in the essential oils of the leaves and lianas. For example, in Piper guineense, it was found in trace amounts in the leaf oil, while in Piper nigrum liana oil, it was also present. academicjournals.org The essential oil of Cupressus atlantica leaves contains γ-cadinene as one of its predominant compounds. ebi.ac.uk In Aegle marmelos, γ-cadinene is found in the leaves. nih.gov

The concentration of γ-cadinene can vary significantly between different tissues of the same plant. Research on Thymus vulgaris (common thyme) showed the presence of γ-cadinene in the essential oil obtained from in vitro shoot cultures. notulaebotanicae.ro Similarly, analysis of different parts of Achillea sivasica revealed the presence of γ-cadinene in the flower volatiles. acgpubs.org

Table 1: Presence of γ-Cadinene in Various Plant Species and Tissues

| Plant Species | Plant Part/Tissue | Reference |

|---|---|---|

| Cryptomeria japonica (Japanese Cedar) | Heartwood | nih.gov |

| Piper guineense | Leaves | academicjournals.org |

| Piper nigrum | Liana | academicjournals.org |

| Cupressus atlantica | Leaves | ebi.ac.uk |

| Aegle marmelos | Leaves | nih.gov |

| Thymus vulgaris (Common Thyme) | In vitro shoot cultures | notulaebotanicae.ro |

| Achillea sivasica | Flowers | acgpubs.org |

| Ocimum ciliatum | Aerial parts | tandfonline.com |

| Eugenia patrisii | Leaves | nih.gov |

| Morella pubescens | Leaves | nih.gov |

The chemical composition of essential oils, including the concentration of (-)-γ-cadinene, can exhibit significant variation, leading to the classification of plants into different chemotypes. These variations can be influenced by both genetic and environmental factors. preprints.orgmdpi.com

In a study of Ocimum ciliatum accessions grown under uniform conditions, three distinct chemotypes were identified based on their essential oil profiles, suggesting a strong genetic basis for the observed chemical differences. tandfonline.com One of these chemotypes, the citral (B94496) type, contained γ-cadinene as a major component. tandfonline.com Similarly, studies on Mespilodaphne cymbarum revealed two chemotypes with differing levels of δ-cadinene, a related isomer, suggesting that both genotypic and environmental pressures can drive chemical diversity. preprints.org

Environmental factors such as soil characteristics, temperature, and precipitation can also influence the production of essential oil components. mdpi.comscielo.br For example, a study on Eugenia dysenterica showed a correlation between the concentration of γ-cadinene and certain soil nutrients, as well as climatic variables like temperature and precipitation. scielo.br Seasonal variations have also been observed. In Eugenia patrisii, the composition of essential oil, which includes γ-cadinene, was found to be influenced by environmental factors that change with the seasons, although the exact ecological triggers remain unclear. nih.gov

The chirality of volatile compounds like γ-cadinene is an important aspect of their natural occurrence, as different enantiomers can possess distinct biological activities and sensory properties. mdpi.com In some plant essential oils, γ-cadinene exists as a mixture of its (+) and (-) enantiomers.

A study on the essential oil of Ageratina dendroides found that (+)-γ-cadinene and (-)-γ-cadinene were present in nearly a racemic mixture, with a very small enantiomeric excess (e.e.) of 4.05%. mdpi.com In contrast, analysis of Lepechinia betonicifolia essential oil also identified the presence of γ-cadinene, and chiral analysis was performed on other terpenes in the oil, highlighting the importance of determining enantiomeric distribution. nih.gov Similarly, the essential oil of Morella pubescens was found to contain γ-cadinene, and the enantiomeric distribution of other chiral compounds within the oil was evaluated. nih.gov The investigation of enantiomeric ratios in Achillea sivasica volatiles also provides insight into the chiral nature of its constituents. acgpubs.org

Mycology and Microbial Sources of (-)-gamma-Cadinene

Fungi, particularly higher fungi like Ascomycota and Basidiomycota, are known producers of a wide array of terpenoid natural products. researchgate.net Recent research has identified that fungi are also a source of (-)-γ-cadinene.

Specifically, studies have focused on the characterization of γ-cadinene synthase enzymes in fungi. Researchers have successfully identified and experimentally verified three highly selective γ-cadinene synthases from the medicinal macrofungi Ganoderma lucidum and Ganoderma sinensis, which belong to the Basidiomycetes. acs.org The biosynthesis of sesquiterpenoids like γ-cadinene in fungi proceeds from farnesyl pyrophosphate (FPP) through the action of sesquiterpene synthases. researchgate.net The discovery of these enzymes in Ganoderma species provides a method for identifying other terpenoid synthases in various organisms. acs.org Commercial essential oils, such as from Curcuma longa, have also been found to contain γ-cadinene, which has been tested against pathogenic fungi like Fusarium verticillioides. elsevier.es

Presence in Complex Natural Matrices (e.g., Propolis)

Propolis, a resinous mixture produced by honeybees from plant materials, is a complex natural matrix known for its diverse chemical composition, which includes volatile organic compounds. conicet.gov.armdpi.com The chemical profile of propolis varies significantly depending on the local flora, geographical origin, and climate. conicet.gov.arscirp.org

Several studies have identified γ-cadinene as a component of the volatile fraction of propolis from various regions. In a comparative analysis, propolis from Venezuela showed γ-cadinene as a main component. conicet.gov.ar Similarly, γ-cadinene has been detected in propolis samples from Italy and Croatia. mdpi.com An analysis of Brazilian propolis essential oil also revealed the presence of γ-cadinene as one of its more abundant constituents. scielo.br In propolis from the Adriatic Sea islands, isomers such as δ-, γ-, and α-cadinene were found, potentially linked to the presence of Populus nigra (black poplar) in the region. nih.gov Furthermore, γ-cadinene was identified in small amounts in propolis from Bizerte, Tunisia. scirp.org

Advanced Synthetic Methodologies for Gamma Cadinene and Structural Analogs

Chemical Synthesis Approaches

Purely chemical methods for synthesizing (-)-gamma-cadinene and its analogs rely on the strategic construction of the bicyclic core and the precise introduction of functional groups and stereocenters.

The foundation of sesquiterpene synthesis, both in nature and in the lab, lies in the cyclization of acyclic C15 precursors. nih.gov In biosynthesis, enzymes known as terpene synthases catalyze the complex cyclization of farnesyl diphosphate (B83284) (FPP) into a vast array of cyclic structures. nih.govnih.gov Laboratory chemical syntheses often mimic this principle, starting from simpler terpenoid precursors to build the cadinane (B1243036) framework through cyclization reactions. nih.gov

One documented chemical synthesis of racemic (±)-gamma-cadinene involves a multi-step sequence that utilizes a Diels-Alder reaction. nih.gov The process begins with the reaction of 2-isopropyl-4-carbethoxybutanal and methallylidenetriphenylphosphorane to create a diene, which then undergoes a Diels-Alder reaction with ethyl acrylate. nih.gov This is followed by a Dieckmann-type cyclization of the resulting diester, hydrolysis, and decarboxylation to yield a key intermediate, 2-methyl-5-oxo-8-isopropyl-delta1-decalene. nih.gov This approach builds the core bicyclic structure through a controlled ring-forming strategy. Another strategy involves the acid-catalyzed cyclization of other sesquiterpenes, such as germacrene D, which can be rearranged into the cadinane skeleton.

A primary hurdle in the chemical synthesis of this compound is achieving the correct stereochemistry. The molecule possesses multiple stereocenters, and controlling their relative and absolute configuration is a significant challenge. nih.gov Laboratory methods often struggle with stereoselectivity, which is why they are less common than extraction from natural sources or enzymatic methods. nih.gov

The complexity arises because the cyclization cascade can proceed through various pathways, leading to a mixture of isomers. nih.gov For instance, attempts to derivatize a related compound for structural analysis led to complete isomerization into a mixture of α-cadinene and γ-cadinene, demonstrating the thermodynamic instability and the fine energetic balance between different stereoisomers. The creation of the desired enantiomer, this compound, over its mirror image, (+)-gamma-cadinene, or other diastereomers requires sophisticated asymmetric synthesis techniques that can precisely control the three-dimensional arrangement of atoms during the reaction.

Chemoenzymatic Synthesis Strategies

To overcome the stereoselectivity challenges of purely chemical synthesis, researchers have turned to chemoenzymatic strategies. This approach combines the flexibility of chemical synthesis to create unnatural precursors with the unparalleled stereochemical control of enzymes. Terpene synthases (also called cyclases) are remarkable biocatalysts that can transform simple acyclic substrates like FPP into complex cyclic products with high fidelity. nih.gov

In this strategy, a terpene synthase specific for γ-cadinene is used to catalyze the key cyclization step. For example, γ-cadinene synthase enzymes from various organisms, including fungi, can be identified and used for this purpose. These enzymes precisely manage the intricate carbocationic intermediates generated from FPP or its analogs to yield a single desired product, such as this compound. nih.gov This method allows for the production of enantiomerically pure terpenes that are difficult to access through traditional organic synthesis. Modular chemoenzymatic systems have been developed where diphosphorylated precursors are synthesized chemically and then supplied to these enzymes to generate both natural and non-natural terpene analogues.

Total Synthesis of this compound and Structurally Related Cadinane Sesquiterpenes

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available starting materials. The total synthesis of racemic (±)-gamma-cadinene has been accomplished through a sequence culminating in a Wittig reaction. nih.gov Starting from the intermediate 2-methyl-5-oxo-8-isopropyl-delta1-decalene, a Wittig reaction with methylenetriphenylphosphorane (B3051586) introduces the final exocyclic methylene (B1212753) group to furnish (±)-gamma-cadinene. nih.gov

Furthermore, synthetic efforts have targeted a range of structurally related cadinane sesquiterpenes. Concise total syntheses of several oxidized cadinanes have been achieved from a common trans-decalin intermediate, showcasing how a single core structure can be elaborated into multiple related natural products. Other approaches have utilized ring-closing metathesis (RCM) reactions starting from chiral precursors like (R)-carvone to efficiently construct the cadinane skeleton for various hydroxylated analogs. These total syntheses not only provide access to these complex molecules for further study but also confirm their proposed structures and pave the way for creating novel analogs.

Biological Activities and Pharmacological Potential of Gamma Cadinene

Anti-inflammatory Research

The potential of (-)-gamma-Cadinene to mitigate inflammatory processes has been explored through various scientific models.

Studies have demonstrated the anti-inflammatory effects of this compound in cellular (in vitro) and animal (in vivo) models. In vitro, the compound has been shown to reduce the production of inflammatory markers in cells stimulated with inflammatory agents. For instance, in macrophage cell lines, this compound has been observed to suppress the release of pro-inflammatory molecules.

In vivo studies often utilize models of inflammation such as chemically-induced edema or peritonitis in rodents. While specific in vivo data for this compound is part of broader essential oil research, related cadinene isomers have shown anti-inflammatory activity in such models, suggesting a potential avenue for future targeted research on the gamma isomer.

The anti-inflammatory action of compounds is often attributed to their ability to modulate the production of key inflammatory mediators. Research into the mechanism of this compound suggests that it can influence several of these pathways. Studies have shown that it can down-regulate the expression and production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). fao.org Furthermore, it has been found to inhibit the production of Nitric Oxide (NO), a key inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS). fao.org The compound's activity may also extend to the arachidonic acid cascade, with evidence suggesting it can modulate the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) like Prostaglandin E2 (PGE2) that are involved in inflammation and pain. fao.org

Table 1: Modulation of Inflammatory Mediators by this compound

| Inflammatory Mediator | Effect of this compound |

| Nitric Oxide (NO) | Inhibition of production |

| Tumor Necrosis Factor-alpha (TNF-α) | Down-regulation of production |

| Interleukin-6 (IL-6) | Down-regulation of production |

| Prostaglandin E2 (PGE2) | Potential modulation of synthesis |

| Cyclooxygenase-2 (COX-2) | Potential inhibition of activity |

| Inducible Nitric Oxide Synthase (iNOS) | Down-regulation of expression |

Antimicrobial Research

This compound has demonstrated a broad spectrum of antimicrobial activity, showing efficacy against various bacteria and fungi.

Research has highlighted the potential of this compound as an antibacterial agent. Studies have shown its effectiveness against a range of Gram-positive and Gram-negative bacteria. For example, significant antibacterial activity has been reported against Staphylococcus aureus and Escherichia coli. smolecule.com The compound is often a constituent of essential oils that exhibit inhibitory effects against bacteria such as Pseudomonas aeruginosa. nih.gov

Table 2: Antibacterial Spectrum of this compound

| Bacterium | Gram Stain | Efficacy |

| Staphylococcus aureus | Positive | Significant activity reported. smolecule.com |

| Escherichia coli | Negative | Significant activity reported. smolecule.com |

| Pseudomonas aeruginosa | Negative | Component of active essential oils. |

The antifungal properties of this compound have also been documented. It has shown inhibitory activity against various fungal species, including those pathogenic to humans. Research has reported its efficacy against Candida albicans, a common cause of fungal infections. smolecule.com Furthermore, as a component of certain essential oils, it contributes to the antifungal activity against molds like Aspergillus niger. patient.info

Table 3: Antifungal Spectrum of this compound

| Fungus | Type | Efficacy |

| Candida albicans | Yeast | Activity reported. smolecule.com |

| Aspergillus niger | Mold | Component of active essential oils. patient.info |

The mechanisms through which this compound exerts its antimicrobial effects are believed to be multifaceted. As a lipophilic sesquiterpene, it is thought to interact with and disrupt the microbial cell membrane, leading to increased permeability and leakage of cellular contents. This disruption can interfere with essential cellular processes, ultimately inhibiting microbial growth. smolecule.com Additionally, it may interfere with microbial enzymatic activity or other cellular processes vital for the survival of the microorganism. smolecule.com

Potential for Novel Antimicrobial Agent Development

This compound, a prominent sesquiterpene found in the essential oils of various plants, has demonstrated notable antimicrobial properties, positioning it as a compound of interest for the development of new antimicrobial agents. ontosight.aiontosight.ai Essential oils containing gamma-cadinene have shown activity against a range of pathogenic microbes. For instance, the essential oil of Xenophyllum poposum, which contains gamma-cadinene (7.5%), exhibited antibacterial activity against five pathogenic strains and antifungal activity against two pathogenic fungi. nih.govresearchgate.net Similarly, essential oil from Cupressus atlantica, with gamma-cadinene as one of its components, displayed pronounced activity against several microbes. ebi.ac.uk

The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates the exploration of novel therapeutic avenues. nih.govmdpi.com Natural products like this compound offer a promising resource in this pursuit. sciforum.netnih.gov The mechanism of action of essential oils containing gamma-cadinene is often linked to their ability to disrupt the bacterial cell membrane. For example, essential oil from S. areira leaves, containing γ-cadinene, was found to alter the Zeta potential on the surface of Staphylococcus aureus, suggesting a surface-acting mechanism. researchgate.net This disruption of the cell surface is a crucial aspect in the development of new antimicrobials, as it can lead to bactericidal effects with a potentially lower risk of resistance development. researchgate.net Further research into the specific molecular interactions and the potential for synergistic effects with existing antibiotics could accelerate the development of this compound-based antimicrobial therapies.

Insecticidal, Repellent, and Antifeedant Activities

Efficacy Against Specific Insect Species (e.g., Aedes aegypti, Spodoptera exigua)

The compound has also been implicated in activity against agricultural pests like the beet armyworm, Spodoptera exigua. frontiersin.org Research has shown that essential oils containing gamma-cadinene can exhibit antifeedant and insecticidal properties against Spodoptera species. ajbasweb.commdpi.com For example, the essential oil of Eupatorium adenophorum, which contains cadinene sesquiterpenes, has been studied for its effects on Spodoptera litura. researchgate.net Furthermore, essential oils from certain Piperaceae species, containing γ-cadinene, have demonstrated antifeedant effects on Spodoptera littoralis. csic.es The broad-spectrum insecticidal activity of essential oils containing this compound underscores their potential for development into eco-friendly pesticides for both public health and agricultural applications. researchgate.net

Antifeedant Properties

This compound is a component of several plant essential oils that exhibit significant antifeedant properties against various insect pests. phytojournal.com The antifeedant action of these oils deters insects from feeding, which can lead to starvation and reduced crop damage. For instance, the essential oil of Limnophila indica, which contains γ-cadinene, has demonstrated potent insect antifeeding action against Spilosoma obliqua in a dose-dependent manner. phytojournal.com

Research on Casimiroa edulis leaf extract, containing gamma-cadinene, has also highlighted its antifeedant activities against Spodoptera littoralis larvae. ajbasweb.com Similarly, studies on essential oils from four Piperaceae species revealed that those containing γ-cadinene, among other compounds, had a significant antifeedant effect on Myzus persicae. csic.es This repellent action is a crucial aspect of integrated pest management strategies, offering a potential alternative to synthetic insecticides.

Antioxidant Capacity and Radical Scavenging Mechanisms

Essential oils rich in sesquiterpenes, including cadinenes, have shown potent antioxidant activities. researchgate.net The essential oil from Cedrus atlantica, containing δ-cadinene as a major component, exhibited a strong antioxidant effect. mdpi.com Similarly, the essential oil of Limnophila indica, which includes γ-cadinene, showed significant antioxidant activity in various assays, including DPPH radical scavenging and metal chelating. phytojournal.com The antioxidant capacity of these essential oils is attributed to their ability to scavenge free radicals and prevent oxidative damage. acgpubs.org Molecular docking studies have also suggested that components of essential oils, potentially including gamma-cadinene, could exert antioxidant activity through mechanisms like the inhibition of xanthine (B1682287) oxidoreductase. mdpi.comnih.gov

In Vitro and In Silico Pharmacological Screening

The pharmacological potential of this compound is increasingly being explored through a combination of in vitro experiments and in silico computational models. researchgate.net These screening methods allow for the efficient evaluation of its various biological activities. In silico studies, such as molecular docking, help to predict the binding affinities of compounds like gamma-cadinene to specific protein targets, providing insights into their potential mechanisms of action. frontiersin.org

For instance, in silico analyses have been used to investigate the enzyme inhibitory potential of essential oils containing gamma-cadinene. nih.gov The PASS (Prediction of Activity Spectra for Substances) tool has been employed to predict the biological activities of major components of essential oils, including their anti-inflammatory and antimicrobial potential. mdpi.com These computational predictions are then often validated through in vitro assays. For example, the antioxidant capacity of essential oils containing gamma-cadinene has been confirmed through in vitro tests like the DPPH and ABTS assays, with results sometimes correlating with in silico predictions of antioxidant activity. mdpi.comnih.gov This integrated approach of in vitro and in silico screening is crucial for identifying and characterizing the therapeutic potential of natural compounds like this compound.

Synergistic and Antagonistic Interactions with Other Natural Products

Studies have shown that combining different essential oils can lead to enhanced antimicrobial activity. For instance, combinations of peppermint, thyme, and lavender essential oils have demonstrated synergistic effects against foodborne pathogens. nih.gov The interaction between essential oil components and conventional antibiotics has also been investigated, revealing potential for synergistic outcomes that could help combat antibiotic resistance. mdpi.com However, it is also possible for antagonistic interactions to occur, where the combined effect is less than the sum of the individual effects. Understanding these complex interactions is crucial for the development of effective formulations based on natural products. researchgate.net

Ecological Significance and Chemical Ecology of Gamma Cadinene

Roles in Plant Defense Mechanisms

Plants employ a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats, and (-)-gamma-Cadinene is an integral component of this defense system. Its involvement spans both constitutive and inducible defense strategies, providing a dynamic and responsive barrier against herbivores and pathogens.

Constitutive and Inducible Defense Responses

Constitutive defenses are the plant's baseline level of protection, always present to deter potential attackers. In many plant species, this compound is a component of the essential oil fraction, contributing to the plant's characteristic scent and flavor, which can act as a first line of defense. For example, in cotton (Gossypium hirsutum), the enzyme (+)-δ-cadinene synthase is involved in the biosynthesis of cadinane-type sesquiterpenes that offer both constitutive and inducible protection against pests and diseases. nih.gov While this research focuses on a related isomer, it highlights the general role of the cadinene family in constitutive defense.

Inducible defenses, on the other hand, are activated or upregulated in response to herbivore or pathogen attack. This plasticity allows plants to conserve resources when threats are absent and mount a robust defense when needed. Research on various plant species has demonstrated that the biosynthesis of sesquiterpenes, including cadinenes, is often induced by biotic stress. For instance, in a study on the invasive plant Eupatorium adenophorum, several cadinene sesquiterpenes were identified as major constitutive and inducible defensive chemicals. nih.govresearchgate.net

Direct Defensive Roles Against Herbivores and Pathogens

The direct defensive capabilities of this compound and related compounds are primarily attributed to their antifeedant and antimicrobial properties. These compounds can deter herbivores from feeding or reduce their growth and fecundity. A study on Eupatorium adenophorum revealed that all identified cadinene sesquiterpenes exhibited potent antifeedant activity against the generalist insect Spodoptera exigua, underscoring their significant defensive roles. nih.govresearchgate.net

In addition to its effects on herbivores, this compound and other cadinenes have demonstrated antimicrobial activity against a range of plant pathogens. The presence of these compounds in plant tissues can inhibit the growth and proliferation of pathogenic fungi and bacteria. For example, research has shown that γ-cadinene from Artemisia afra is effective against Klebsiella pneumoniae and Enterobacter aerogenes. smolecule.com This broad-spectrum activity makes cadinenes valuable assets in a plant's defense against a diverse array of microbial threats. nih.gov

Indirect Defensive Roles: Attraction of Natural Enemies

Beyond direct defense, plants can also protect themselves indirectly by recruiting the natural enemies of their attackers. This is often mediated by the release of a specific blend of volatile organic compounds, including sesquiterpenes like this compound, upon herbivore damage. These chemical cues act as signals to predators and parasitoids, guiding them to the location of the herbivores.

When a plant is attacked by an herbivore, it can release a bouquet of volatiles that attracts beneficial insects, such as parasitic wasps, which then lay their eggs in the herbivore, ultimately killing it. researchgate.netresearchgate.net This tritrophic interaction is a sophisticated defense strategy that can significantly reduce herbivore pressure on the plant. researchgate.netpsu.edu While the specific role of this compound in attracting particular natural enemies is an area of ongoing research, the involvement of sesquiterpenes in this process is well-established.

Inter- and Intraspecific Chemical Communication

The chemical language of insects is complex, and compounds like this compound can play a significant role in mediating interactions both within and between species. wikipedia.org These chemical signals, known as semiochemicals, are fundamental to many aspects of an organism's life, from mating and social organization to finding food and avoiding predators.

In the context of interspecific communication, certain cadinene isomers have been shown to be involved in remarkable instances of chemical mimicry. For example, some orchids mimic the sex pheromone of female bees to attract male bees for pollination. One of the compounds identified in this mimicry is (-)-delta-cadinene, a close relative of this compound. While this specific example does not involve this compound, it illustrates the potential for this class of compounds to mediate complex interspecific interactions.

Regarding intraspecific communication, research has pointed to the involvement of γ-cadinene in the social organization of termites. A study on the eastern subterranean termite, Reticulitermes flavipes, identified γ-cadinene as a candidate primer pheromone that stimulates soldier differentiation. thegoodscentscompany.com Interestingly, a related compound, γ-cadinenal, was found to have an inhibitory effect on this process. smolecule.com This suggests a sophisticated chemical communication system within the termite colony where the balance of these two compounds could regulate the number of soldiers. However, it is important to note that these pheromonal activities have not yet been confirmed using authentic standards. smolecule.com

Influence on Ecological Interactions and Community Dynamics

The production and release of this compound by plants can have cascading effects on the surrounding ecological community. By influencing the behavior and performance of herbivores, pathogens, and their natural enemies, this sesquiterpene can shape the structure and dynamics of both plant and insect communities.

Furthermore, the role of this compound in attracting natural enemies can have a significant impact on the population dynamics of herbivores. By increasing predation and parasitism rates, this indirect defense mechanism can help to regulate herbivore populations, preventing outbreaks that could decimate plant communities. The presence of plants that release these attractive volatiles can thus create "hotspots" of natural enemy activity, providing a protective halo for both the emitting plant and its neighbors. While the direct impact of this compound on broader community dynamics is an area that requires more specific research, its well-established roles in defense and communication suggest that it is an important mediator of ecological interactions.

Environmental Factors and Biotic Stress on this compound Production

The production of this compound in plants is not static but is influenced by a variety of environmental factors and biotic stresses. oregonstate.edu These factors can modulate the expression of genes involved in the biosynthesis of sesquiterpenes, leading to changes in the plant's chemical profile and its defensive capabilities.

Abiotic factors such as light, temperature, water availability, and nutrient levels can all affect the production of plant secondary metabolites. oregonstate.edu For example, studies have shown that drought stress can lead to an increase in the accumulation of γ-cadinene in certain plant species. In a study on Pelargonium graveolens, the concentration of γ-cadinene was found to vary under different irrigation regimes, indicating a response to water stress. mdpi.com Similarly, temperature has been shown to have a significant correlation with the synthesis of major volatiles, including γ-cadinene, in Brickellia veronicifolia. nih.gov

Biotic stress, particularly herbivore and pathogen attack, is a major driver of this compound production. As an inducible defense, the biosynthesis of this compound is often upregulated in response to tissue damage and the presence of elicitors from the attacking organism. researchgate.net For instance, in cotton, the expression of (+)-δ-cadinene synthase genes is induced by fungal elicitors, leading to the accumulation of sesquiterpene aldehydes. researchgate.net This rapid chemical response is a critical component of the plant's ability to fend off biotic threats.

Influence of Environmental Stressors on γ-Cadinene Production

| Plant Species | Stressor | Effect on γ-Cadinene Production | Source |

|---|---|---|---|

| Basil (Iranian cultivars) | Water-deficit stress | Enhanced accumulation | nih.gov |

| Pelargonium graveolens | Drought stress | Varied with irrigation levels | mdpi.com |

| Brickellia veronicifolia | Maximum temperature | Directly correlated | nih.gov |

| Cotton (Gossypium arboreum) | Fungal elicitor (Verticillium dahliae) | Induced biosynthesis of cadinane-type sesquiterpenes | researchgate.net |

Structure Activity Relationship Sar Studies of Gamma Cadinene and Cadinane Sesquiterpenes

Chirality and Stereochemical Determinants of Bioactivity

Cadinane-type sesquiterpenes are characterized by a bicyclic carbon skeleton and possess multiple chiral centers, leading to a wide array of possible stereoisomers. mdpi.comontosight.ai The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of their biological activity. Even subtle changes in the spatial orientation of functional groups can significantly impact how these molecules interact with biological targets. ontosight.ai

The biological activity of cadinane (B1243036) sesquiterpenes is profoundly influenced by their stereochemical configuration. For instance, the orientation of the isopropyl group and the fusion of the two rings (cis or trans) can dramatically alter the molecule's shape and its ability to bind to specific receptors or enzymes. Research has shown that different stereoisomers of the same cadinane scaffold can exhibit varied or even entirely different biological effects. mdpi.com The stereochemistry of cadinane derivatives is crucial for their potential anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.ai

Structure-Function Analysis of Cadinene Isomers and Derivatives

The diverse biological activities of cadinane sesquiterpenes, ranging from antimicrobial and insecticidal to potential anticancer effects, are intrinsically linked to their structural variations. ontosight.ai The position of double bonds and the nature and location of functional groups on the cadinane skeleton are key determinants of their biological function.

A comparative analysis of different cadinene isomers reveals the significant impact of the double bond position on bioactivity. For instance, α-cadinene and δ-cadinene, which differ in the location of one of their double bonds, have been shown to possess distinct biological properties. ontosight.ai Furthermore, the introduction of functional groups, such as hydroxyl or carbonyl groups, can modulate the activity of the parent cadinane structure. Studies on cadinene derivatives have demonstrated that the presence and position of oxygen-containing functional groups play a crucial role in their antifungal activity. researchgate.netnih.gov For example, a study on cadinane sesquiterpenes from Eupatorium adenophorum found that the antifungal activity of different derivatives was selective against various phytopathogenic fungi, highlighting the importance of specific structural features. nih.govresearchgate.net

The following table summarizes the findings of a study on the antifungal activity of various cadinane derivatives, illustrating the structure-activity relationship:

| Compound | Structure | Antifungal Activity |

| Cadinan-3-ene-2,7-dione | Contains two ketone groups | Highly inhibitory towards S. rolfsii and R. solani nih.gov |

| 7-hydroxycadinan-3-ene-2-one | Contains a hydroxyl and a ketone group | Selective antifungal activity nih.gov |

| 5,6-dihydroxycadinan-3-ene-2,7-dione | Contains two hydroxyl and two ketone groups | Selective antifungal activity nih.gov |

| Cadinan-3,6-diene-2,7-dione | Contains two double bonds and two ketone groups | Selective antifungal activity nih.gov |

| 2-acetyl-cadinan-3,6-diene-7-one | Contains an acetyl group, a double bond, and a ketone group | Selective antifungal activity nih.gov |

Enzymatic Mutagenesis and Altered Product Specificity

The biosynthesis of the vast array of sesquiterpenes is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). asm.org These enzymes are remarkable for their ability to convert a single substrate, farnesyl pyrophosphate (FPP), into a multitude of structurally diverse cyclic products. The product specificity of these enzymes is determined by the precise architecture of their active sites.

Site-directed mutagenesis has emerged as a powerful tool to probe the structure-function relationships of STSs and to engineer enzymes with altered product profiles. asm.orgnih.gov By systematically changing specific amino acid residues within the active site, researchers can influence the cyclization cascade of the FPP substrate, leading to the formation of different sesquiterpene products. asm.org

For example, mutagenesis of the aspartate-rich motifs (DDxxD/E), which are conserved in many STSs and are involved in binding the diphosphate (B83284) group of the substrate, has been shown to significantly alter product outcomes. nih.gov In one study, mutating the first aspartate of either DDxxD motif in δ-selinene synthase resulted in a simplified product spectrum. nih.gov Similarly, random mutagenesis and rational design of the G helix of (+)-δ-cadinene synthase led to a mutant that produced germacrene D-4-ol instead of (+)-δ-cadinene. researchgate.net This demonstrates that even single amino acid substitutions can dramatically shift the product specificity of the enzyme. mdpi.com Such studies not only provide fundamental insights into the catalytic mechanisms of these enzymes but also open up possibilities for the biocatalytic production of novel or rare sesquiterpenes. asm.org

Computational Modeling for SAR Prediction

Computational modeling has become an indispensable tool in modern drug discovery and in understanding the structure-activity relationships of bioactive molecules. For cadinane sesquiterpenes, computational methods can provide valuable insights into how their structural features relate to their biological activities.

Homology modeling, for instance, can be used to generate three-dimensional models of sesquiterpene synthases, even when their crystal structures are not available. core.ac.uk These models can then be used to rationalize the results of mutagenesis studies and to predict the effects of further mutations on product specificity. core.ac.uk Molecular docking and molecular dynamics simulations can provide detailed information about how cadinane derivatives interact with their biological targets, helping to explain the observed differences in activity between isomers and derivatives. mdpi.com

Quantum chemical calculations, such as those using density functional theory (DFT), can be employed to determine the absolute configuration of cadinane sesquiterpenoids and to correlate their electronic properties with their biological activity. nih.govrsc.org Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel cadinane derivatives based on their physicochemical properties. These computational approaches, when used in conjunction with experimental data, can significantly accelerate the identification and optimization of cadinane-based compounds with desired therapeutic properties.

Advanced Analytical and Characterization Methodologies for Gamma Cadinene

Extraction and Isolation Techniques for Natural Products

(-)-gamma-Cadinene, a naturally occurring sesquiterpene, is typically found as a component of essential oils in various plants. The initial step in its characterization involves extraction from the plant matrix, followed by isolation.

Commonly, hydrodistillation or steam distillation is employed to extract the essential oil from plant materials such as leaves, stems, or roots. researchgate.netmdpi.com These methods are effective for volatile compounds like this compound. The choice of solvent for subsequent extraction steps is crucial and depends on the polarity of the target compound. mdpi.com Organic solvents like hexane, ethanol, methanol, or mixtures thereof are frequently used. mdpi.com

Following extraction, the complex essential oil mixture undergoes further separation to isolate individual components. Techniques such as column chromatography are often utilized for this purpose. The selection of the stationary and mobile phases is optimized to achieve separation based on the polarity differences of the constituents.

For instance, a study on the essential oil of Juniperus oxycedrus L. utilized steam distillation for extraction. jmaterenvironsci.com Similarly, research on Anaphalis contorta involved hydrodistillation to obtain the essential oil from its roots. ajol.info These initial extraction steps are critical for obtaining a concentrated sample of volatile compounds, including this compound, for further detailed analysis.

High-Resolution Chromatographic Separation and Identification

Due to the complexity of essential oils, which often contain numerous isomers, high-resolution chromatographic techniques are indispensable for the accurate separation and identification of this compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. researchgate.netscielo.org.mx In this method, the volatile components of a sample are separated in a gas chromatograph before being detected and identified by a mass spectrometer. The separation is typically achieved using a capillary column with a specific stationary phase, often a non-polar one like dimethylpolysiloxane. scielo.org.mxlcms.cz

The identification of compounds is based on two key parameters: their retention time (the time it takes for a compound to pass through the column) and their mass spectrum . jmaterenvironsci.com The mass spectrum provides a unique fragmentation pattern for each molecule, which can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) database for identification. acs.org

For example, the analysis of essential oils from Origanum vulgare ssp. viride identified gamma-cadinene as a component, with its identification confirmed by comparing its mass spectrum and retention index with known standards. researchgate.net In another study, GC-MS analysis of the essential oil from Lavandula angustifolia identified γ-cadinene as one of the main volatile constituents. nih.gov The use of comprehensive two-dimensional gas chromatography (GC×GC) coupled with MS can further enhance separation power, allowing for the resolution of highly complex mixtures found in essential oils. lcms.cznih.gov

Chiral Gas Chromatography for Enantiomeric Purity Assessment

Many natural compounds, including this compound, exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. nih.gov Assessing the enantiomeric distribution is crucial as different enantiomers can exhibit distinct biological activities. Chiral gas chromatography is the primary method for separating and quantifying enantiomers. mdpi.com

This technique utilizes a chiral stationary phase , often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer, leading to their separation. gcms.cznih.gov For instance, a study on the essential oil of Ageratina dendroides employed an enantioselective GC-MS analysis to separate five pairs of enantiomeric compounds, including (+)- and (-)-γ-cadinene, which were found to be nearly a racemic mixture. mdpi.com The elution order of enantiomers can sometimes be reversed by using different types of chiral columns, such as those based on α-, β-, or γ-cyclodextrins, providing a comprehensive assessment of enantiomeric composition. gcms.cz

Advanced Spectroscopic Elucidation Techniques

Following chromatographic separation, advanced spectroscopic techniques are employed to definitively elucidate the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR): Shows the number of different types of carbon atoms in the molecule. spectrabase.com

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the complete assembly of the molecular structure by showing which atoms are connected to each other.

While specific NMR data for this compound is not always detailed in general databases, the structural elucidation of related cadinene isomers, such as δ-cadinene, has been thoroughly described using ¹H-NMR. researchgate.net The structural analysis of novel sesquiterpenes often relies on a combination of these NMR techniques to establish their constitution and relative stereochemistry. usda.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of a molecule, which allows for the determination of its elemental formula. researchgate.net Unlike standard GC-MS, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. researchgate.net This high mass accuracy, often to within a few parts per million (ppm), is critical for confirming the identity of a compound and for analyzing trace-level components in complex mixtures. researchgate.net Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are often coupled with GC for this purpose, offering both high resolution and fast data acquisition rates suitable for complex chromatographic separations. lcms.cz

Bioinformatic and Proteomic Approaches for Enzyme Discovery and Validation

The identification and characterization of enzymes responsible for the biosynthesis of specific terpenoids, such as this compound, have been significantly accelerated by the integration of bioinformatic and proteomic methodologies. These approaches allow researchers to navigate vast biological datasets to pinpoint, predict the function of, and experimentally validate novel terpene synthases (TPSs).

Bioinformatic Strategies for Enzyme Discovery

The initial step in discovering novel TPSs, including this compound synthases, often involves genome mining and sequence analysis. mdpi.com Researchers utilize bioinformatic tools to scan sequenced genomes and transcriptomes of organisms known to produce cadinene-type sesquiterpenes.

Homology-Based Searching: A primary technique is the use of search algorithms like BLASTP to identify protein sequences that are homologous to known and characterized sesquiterpene synthases. mdpi.com This process relies on the principle that enzymes with similar functions often share significant sequence similarity.

Conserved Motif Analysis: Class I terpene synthases, which catalyze reactions via the metal-dependent ionization of a prenyl diphosphate (B83284) substrate, possess highly conserved amino acid motifs. acs.org These include the aspartate-rich "DDxxD" motif and the "(N,D)Dxx(S,T)xxxE" (NSE/DTE) triad, which are critical for binding the magnesium ion cofactor and the pyrophosphate group of the substrate. acs.orgmdpi.com The presence of these motifs is a strong indicator that a candidate gene encodes a functional terpene synthase. mdpi.com Researchers have successfully created predictive models based on the unique conserved motifs of known γ-cadinene enzymes to accurately identify new ones from databases. acs.org

Phylogenetic Analysis: To further refine predictions, candidate sequences are subjected to phylogenetic analysis. By constructing evolutionary trees, researchers can classify putative TPSs based on their relationship to enzymes with known functions, such as those producing other cadinenes or related sesquiterpenes. mdpi.com

Advanced Computational Models: The field is advancing beyond simple homology searches. Machine learning and deep learning models are being developed to predict enzyme function, substrate specificity, and even the likely products directly from an amino acid sequence. europa.eu These models are trained on large datasets of characterized enzymes and can identify subtle sequence features that determine catalytic outcomes. europa.eu

Proteomic and Experimental Validation

Once candidate genes are identified through bioinformatics, their function must be experimentally validated.